6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine
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Overview
Description
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom, a nitro group, and an amine group attached to a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine typically involves the following steps:
Nitration: The starting material, 2-amino-6-chloropyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
Amination: The nitrated product is then subjected to a nucleophilic aromatic substitution reaction with 2-methoxyaniline in the presence of a base such as potassium carbonate. This step introduces the 2-methoxyphenyl group at the nitrogen atom of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amination steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 6-chloro-N-(2-methoxyphenyl)-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may also modulate the activity of certain receptors by binding to them and altering their conformation or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also contains a chloro-substituted heterocyclic ring and exhibits antibacterial activity.
6-chloro-N-methylpyrimidin-4-amine:
Uniqueness
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with tailored biological activities and material properties.
Properties
IUPAC Name |
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-10-5-3-2-4-8(10)14-12-9(16(17)18)6-7-11(13)15-12/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQWUSKKLBNBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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